2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789118
InChI: InChI=1S/C15H14N4O2S2/c1-8-12(13(20)17-15-19-18-9(2)22-15)23-14(16-8)10-5-4-6-11(7-10)21-3/h4-7H,1-3H3,(H,17,19,20)
SMILES:
Molecular Formula: C15H14N4O2S2
Molecular Weight: 346.4 g/mol

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14789118

Molecular Formula: C15H14N4O2S2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C15H14N4O2S2
Molecular Weight 346.4 g/mol
IUPAC Name 2-(3-methoxyphenyl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C15H14N4O2S2/c1-8-12(13(20)17-15-19-18-9(2)22-15)23-14(16-8)10-5-4-6-11(7-10)21-3/h4-7H,1-3H3,(H,17,19,20)
Standard InChI Key ZPEVGXFZCAKAGH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=C(S3)C

Introduction

The compound 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic molecule featuring a thiazole ring and a thiadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a methoxyphenyl group and a carboxamide functional group contributes to its chemical reactivity and interaction potential with biological targets.

Structural Features

  • Thiazole Ring: Known for its diverse biological activities, the thiazole ring is a key component of this compound.

  • Thiadiazole Moiety: This part of the molecule is also associated with various pharmacological effects.

  • Methoxyphenyl Group: Adds to the compound's reactivity and interaction potential.

  • Carboxamide Functional Group: Contributes to its potential biological activity.

Synthesis

The synthesis of 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the thiazole and thiadiazole rings, followed by the introduction of the methoxyphenyl and carboxamide groups. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Biological Activities

Compounds containing thiadiazole and thiazole moieties have shown a wide range of biological activities, including antimicrobial and anticancer properties. The specific mechanisms of action for 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide are under investigation but likely involve interactions with specific molecular targets within biological pathways.

Potential Applications

This compound has potential applications in various fields, including:

  • Pharmaceuticals: Due to its potential biological activities, it could be used in drug development.

  • Biotechnology: Its interactions with biological targets make it a candidate for further research in biotechnology.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamideSimilar thiazole and thiadiazole ringsDifferent substituents on the thiadiazole ring
2-(4-methoxyphenyl)-4-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamideSimilar thiazole and thiadiazole ringsDifferent substituents on the aromatic ring
N-[5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-thiazoleCyclopropyl group substitutionVariation in the thiadiazole substituent

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